![molecular formula C19H19N3O5S B3016091 2-(4-(ethylsulfonyl)phenyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 941884-61-3](/img/structure/B3016091.png)
2-(4-(ethylsulfonyl)phenyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the sulfonyl group might be introduced via a sulfonation reaction, the oxadiazole ring might be formed via a cyclization reaction, and the methoxy group might be introduced via an etherification reaction .Chemical Reactions Analysis
The chemical reactions that this compound undergoes would depend on the conditions and the reagents present. For example, the sulfonyl group might undergo reactions with nucleophiles, the oxadiazole ring might participate in electrophilic substitution reactions, and the methoxy group could potentially be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and methoxy groups could increase the compound’s solubility in polar solvents, while the oxadiazole ring could contribute to the compound’s stability and rigidity .Scientific Research Applications
Antibacterial Properties
1,3,4-Oxadiazole derivatives exhibit promising antibacterial activities. Research has shown that certain N-substituted derivatives of oxadiazole-based compounds demonstrate moderate to significant antibacterial properties against both Gram-negative and Gram-positive bacteria. This includes derivatives synthesized through reactions involving sulfonamide and acetamide groups, as seen in studies by Khalid et al. (2016) and Iqbal et al. (2017) (Khalid et al., 2016) (Iqbal et al., 2017).
Pharmacological Potential
Compounds containing the 1,3,4-oxadiazole nucleus have been evaluated for various pharmacological properties. For instance, Faheem (2018) investigated the computational and pharmacological potential of novel 1,3,4-oxadiazole derivatives, revealing their promising roles in tumor inhibition, antioxidant activities, and anti-inflammatory actions (Faheem, 2018).
Enzyme Inhibition
Several studies have explored the enzyme inhibition capabilities of oxadiazole derivatives. For example, Virk et al. (2018) synthesized N-substituted 1,2,4-triazole analogues, demonstrating their potential as inhibitors of various enzymes like carbonic anhydrase and cholinesterase (Virk et al., 2018). This suggests that 1,3,4-oxadiazole derivatives may have therapeutic potential in the treatment of diseases involving these enzymes.
Antimicrobial and Hemolytic Activities
Oxadiazole compounds have also been studied for their antimicrobial and hemolytic activities. Gul et al. (2017) and Rehman et al. (2016) reported on the synthesis and evaluation of various oxadiazole derivatives, highlighting their activity against microbial species and low cytotoxicity, which makes them potential candidates for biological applications (Gul et al., 2017) (Rehman et al., 2016).
properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-3-28(24,25)16-9-7-13(8-10-16)11-17(23)20-19-22-21-18(27-19)14-5-4-6-15(12-14)26-2/h4-10,12H,3,11H2,1-2H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQNZHMDXTVZNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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